2-Methoxyresorcinol
Overview
Description
2-Methoxyresorcinol, also known as 1,3-benzenediol, 2-methoxy-, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.1366 g/mol . It is a derivative of resorcinol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is known for its various applications in organic synthesis and its potential biological activities.
Mechanism of Action
Target of Action
For instance, 2-Methoxyestradiol, a structurally related compound, has been shown to interact with targets such as Catechol O-methyltransferase, Cytochrome P450 1A1, Cytochrome P450 1B1, Cytochrome P450 19A1, and Hypoxia-inducible factor 1-alpha .
Mode of Action
Based on the actions of structurally related compounds, it may act as an angiogenesis inhibitor, attacking both tumor cells and their blood supply .
Biochemical Pathways
Given its potential role as an angiogenesis inhibitor, it may affect pathways related to blood vessel formation and tumor growth .
Pharmacokinetics
2-methoxyestradiol, a structurally related compound, has been found to bind to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin .
Result of Action
If it acts similarly to 2-methoxyestradiol, it may inhibit the formation of new blood vessels that tumors need in order to grow .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methoxyresorcinol are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a downstream metabolite of estradiol, a form of estrogen, and is generated by the enzyme catechol-O-methyltransferase .
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it is a downstream metabolite of estradiol, suggesting that it may exert its effects at the molecular level through interactions with estrogen receptors or other biomolecules .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of estrogens. It is a metabolite of estradiol, produced by the action of the enzyme catechol-O-methyltransferase .
Subcellular Localization
Given its role as a metabolite of estradiol, it may be found in locations where estradiol and its metabolites are typically localized .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyresorcinol can be synthesized through several methods. One common method involves the methylation of resorcinol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative methylating agents and catalysts to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized products.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxyresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Resorcinol: The parent compound with two hydroxyl groups.
2-Methylresorcinol: A derivative with a methyl group instead of a methoxy group.
2-Methoxyestradiol: A structurally related compound with different biological activities.
Comparison: 2-Methoxyresorcinol is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to resorcinol, it may have different solubility and stability properties. The methoxy group can also affect its interactions with biological targets, potentially enhancing its antioxidant and therapeutic effects .
Properties
IUPAC Name |
2-methoxybenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYAIBEHOEZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183520 | |
Record name | 2-O-Methylpyrogallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29267-67-2 | |
Record name | 2-Methoxyresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29267-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-O-Methylpyrogallol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-Methylpyrogallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-O-METHYLPYROGALLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxy-1,3-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0133970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 2-methoxyresorcinol?
A1: this compound has been isolated from the terrestrial bacterium Streptomyces sp. Ank75 [] and the red alga Gloiopeltis furcata []. In Streptomyces sp., it was found alongside other phenolic derivatives, suggesting a potential role in the organism's metabolism or defense mechanisms [].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided excerpts do not explicitly state the molecular formula and weight, based on its chemical name, 2-methoxybenzene-1,3-diol, the following can be deduced:
Q3: Has this compound been investigated for its potential in complexation with metals?
A4: Yes, studies have explored the use of this compound as a building block for creating corands, macrocyclic compounds capable of binding metal ions [, ]. This suggests potential applications in areas like metal extraction or sensing.
Q4: Is there research on synthesizing this compound?
A5: Yes, scientific literature describes improved methods for synthesizing this compound. One approach involves the metalation of 2,4,6-tribromoanisole [, ]. This indicates ongoing interest in optimizing its production for research and potential applications.
Q5: Has this compound been used in the total synthesis of other natural products?
A6: While not extensively detailed in the excerpts, one study mentions the use of this compound in the total synthesis of lespedezavirgatol [], implying its utility as a starting material or intermediate in chemical synthesis.
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